Brofaromine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

盐酸布洛法明是一种可逆的单胺氧化酶A抑制剂,由Ciba-Geigy发现。它主要用于研究治疗抑郁症和焦虑症,但从未上市。 该化合物还具有5-羟色胺再摄取抑制剂的作用,有望治疗多种抑郁症患者,同时与三环类抗抑郁药等旧药相比,其严重的抗胆碱能副作用更少 .

准备方法

化学反应分析

盐酸布洛法明会发生多种类型的化学反应:

氧化: 尽管详细的途径没有得到广泛的记录,但它可以在特定条件下被氧化。

还原: 该化合物可以被还原,特别是在还原剂存在的情况下。

取代: 它会发生取代反应,尤其是涉及其结构中的溴原子。

这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂。 这些反应产生的主要产物取决于所使用的特定条件和试剂 .

科学研究应用

Pharmacological Profile

Mechanism of Action

Brofaromine functions as a selective and reversible MAO-A inhibitor, which allows for the modulation of neurotransmitter levels, particularly serotonin. This dual action not only inhibits monoamine oxidase but also enhances serotonin reuptake, making it effective in treating various depressive disorders .

Pharmacokinetics

Brofaromine is absorbed relatively slowly from the gastrointestinal tract, reaching peak plasma concentrations within 2 to 4 hours after ingestion. It has a half-life of approximately 9 to 14 hours and is extensively protein-bound (98%) in the bloodstream. The compound exhibits increased bioavailability when taken with food, enhancing its therapeutic effectiveness .

Clinical Applications

1. Treatment of Major Depressive Disorder

A multicenter, double-blind, placebo-controlled trial involving 220 patients demonstrated that brofaromine was significantly more effective than placebo in reducing depressive symptoms. The study utilized various assessment tools such as the Hamilton Depression Rating Scale (HAM-D), showing that 58-66% of patients experienced a reduction of at least 50% in their total HAM-D scores .

2. Post-Traumatic Stress Disorder (PTSD)

Brofaromine has been explored as a treatment option for PTSD. A patent describes its efficacy in alleviating symptoms associated with traumatic stress, including avoidance behavior and heightened arousal. Case studies indicated significant reductions in psychological sequelae following administration of brofaromine hydrochloride .

3. Anxiety Disorders

While brofaromine's primary focus has been on depression, it has also shown promise in treating anxiety disorders. Its favorable side effect profile compared to traditional tricyclic antidepressants makes it a potential candidate for patients experiencing anxiety alongside depressive symptoms .

Comparative Efficacy

Brofaromine has been compared to other antidepressants, including tricyclics like imipramine and other MAOIs such as phenelzine and tranylcypromine. Meta-analyses suggest that brofaromine is at least as effective as these conventional treatments while exhibiting fewer side effects and requiring no dietary restrictions typically associated with older MAOIs .

Case Studies

Case Study 1: PTSD Treatment

An adult patient with acute sexual trauma received this compound at a dosage sufficient to administer 50 mg twice daily. The treatment resulted in significant reductions in intrusive memories and avoidance behavior associated with the trauma .

Case Study 2: Major Depression

In another instance, a patient diagnosed with major depressive disorder was treated with brofaromine at a dose of 150 mg/day. The patient reported substantial improvement in mood and overall functioning after six weeks of treatment, corroborating findings from larger clinical trials .

作用机制

盐酸布洛法明通过选择性地可逆地抑制单胺氧化酶A发挥作用。这种抑制阻止了单胺类神经递质(如5-羟色胺、去甲肾上腺素和多巴胺)的分解,导致这些神经递质在大脑中的含量增加。 此外,其5-羟色胺再摄取抑制特性进一步增强了其抗抑郁作用 .

相似化合物的比较

盐酸布洛法明作为一种可逆的单胺氧化酶A抑制剂和5-羟色胺再摄取抑制剂,具有独特的双重作用。类似的化合物包括:

盐酸布洛法明的可逆性质和双重作用使其成为治疗抑郁症和焦虑症的独特化合物。

生物活性

Brofaromine hydrochloride is a reversible inhibitor of monoamine oxidase A (RIMA) that was developed for the treatment of depression and anxiety disorders. It has garnered attention due to its dual pharmacologic effects, acting both as a monoamine oxidase inhibitor and a serotonin reuptake inhibitor. This compound was primarily researched in the 1990s but ultimately was not brought to market, primarily due to corporate decisions based on cost-effectiveness considerations.

Brofaromine selectively inhibits MAO-A, which is responsible for the metabolism of neurotransmitters such as serotonin and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects. Additionally, it exhibits serotonin reuptake inhibition, further enhancing serotonergic activity.

Key Pharmacological Properties

- Selectivity : Brofaromine is more selective for MAO-A compared to MAO-B, with IC50 values indicating a stronger affinity for MAO-A.

- Protein Binding : Approximately 98% protein-bound in plasma.

- Half-Life : Ranges from 9 to 14 hours, allowing for once or twice daily dosing.

- Metabolism : Extensively metabolized by the liver with no active metabolites identified.

Case Studies and Trials

- Canadian Multicenter Study : A double-blind, placebo-controlled trial involving 220 patients demonstrated that brofaromine was significantly more effective than placebo across various depression scales, including the Hamilton Depression Rating Scale (HAM-D). Notably, 58-66% of patients treated with brofaromine showed at least a 50% reduction in HAM-D scores compared to control groups .

- Comparative Studies : Brofaromine has been found to be at least as effective as traditional antidepressants like tricyclics (e.g., imipramine) and other MAOIs (e.g., phenelzine). In trials comparing brofaromine with imipramine and phenelzine, no significant differences in efficacy were noted .

Summary of Findings

| Study Type | Sample Size | Treatment Duration | Efficacy Rate (%) | Comparison Drug |

|---|---|---|---|---|

| Canadian Multicenter Study | 220 | 6 weeks | 58-66 | Placebo |

| Brofaromine vs. Imipramine | 609 | Variable | Comparable | Imipramine |

| Brofaromine vs. Phenelzine | 158 | Variable | No significant diff | Phenelzine |

Side Effects and Tolerability

The most commonly reported side effects associated with brofaromine include:

- Headache

- Nausea

- Dizziness

- Sleep disturbances

Compared to traditional MAOIs, brofaromine is associated with fewer anticholinergic side effects, making it a potentially safer option for patients .

属性

CAS 编号 |

63638-90-4 |

|---|---|

分子式 |

C14H17BrClNO2 |

分子量 |

346.65 g/mol |

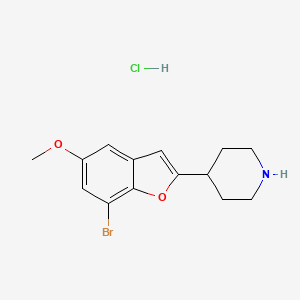

IUPAC 名称 |

4-(7-bromo-5-methoxy-1-benzofuran-2-yl)piperidine;hydrochloride |

InChI |

InChI=1S/C14H16BrNO2.ClH/c1-17-11-6-10-7-13(9-2-4-16-5-3-9)18-14(10)12(15)8-11;/h6-9,16H,2-5H2,1H3;1H |

InChI 键 |

PUYKEOGYPYITCW-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C2C(=C1)C=C(O2)C3CCNCC3)Br.Cl |

规范 SMILES |

COC1=CC(=C2C(=C1)C=C(O2)C3CCNCC3)Br.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

63638-91-5 (Parent) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

4-(5-methoxy-7-bromobenzofuranyl)-2-piperidine brofaromin brofaromine brofaromine hydrochloride CGP 11305A CGP-11305A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。